

physical and chemical properties of Versicolactone B

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Compound of Interest		
Compound Name:	Versicolactone B	
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Versicolactone B: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Versicolactone B is a sesquiterpene lactone that has been isolated from sources such as the plant Viola yedoensis and the endophytic fungus Aspergillus versicolor.[1] This document provides a detailed overview of the known physical and chemical properties of **Versicolactone B**, its biological activities, and the experimental protocols utilized for its study. The information is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

Versicolactone B possesses a distinct set of physical and chemical characteristics that are crucial for its identification, handling, and application in research. A summary of these properties is presented in the table below.



Property	Value	Source
Molecular Formula	C15H20O3	[1]
Molecular Weight	248.32 g/mol	[1]
CAS Number	108885-62-7	[1]
Appearance	White amorphous powder	[2]
Melting Point	Not explicitly reported in the searched literature.	
Optical Rotation	Not explicitly reported in the searched literature.	
Solubility	Soluble in common organic solvents like chloroform and methanol.	[2]

Note: While specific values for melting point and optical rotation were not found in the reviewed literature, the isolation from natural sources and its characterization as a chiral molecule suggest it would exhibit optical activity.

Chemical Structure and Identification

The chemical structure of **Versicolactone B** has been elucidated through various spectroscopic techniques.

Chemical Identifiers:

- SMILES:C/C1=C/C--INVALID-LINK--=C)--INVALID-LINK--([H])OC2=O[1]
- InChlKey:XJUHTEFWFCFCBI-PMMOVUOPSA-N

The structure and stereochemistry have been confirmed through methods including Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD).[1][2]

Biological Activities



Versicolactone B has demonstrated a range of biological activities, highlighting its potential as a lead compound for further investigation.

Anti-Complement Activity

Versicolactone B has been reported to exhibit anti-complement activity against both the classical and alternative pathways of the complement system. The complement system is a crucial component of the innate immune response, and its dysregulation is implicated in various inflammatory and autoimmune diseases.

Antiviral Activity

Research has shown that **Versicolactone B** possesses antiviral properties, particularly against the Tobacco Mosaic Virus (TMV).[1][2] This activity suggests its potential for development as an antiviral agent.

Other Potential Activities

While direct studies on other activities of **Versicolactone B** are limited, related y-butyrolactones from Aspergillus versicolor have been shown to possess a broader spectrum of biological effects, including:

- Antimicrobial activity
- Anti-leishmanial activity
- Anti-malarial activity
- Cytotoxic activity against various cancer cell lines

Furthermore, some of these related compounds have shown binding affinity to human cannabinoid and opioid receptors, suggesting potential neuromodulatory effects.

Experimental Protocols

This section details the general methodologies employed for the isolation, characterization, and biological evaluation of **Versicolactone B** and related compounds.

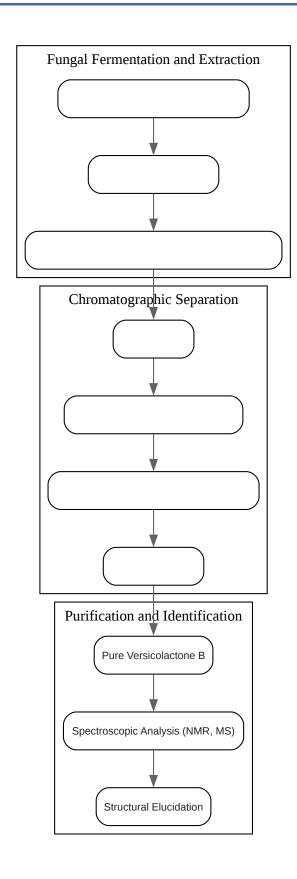




Isolation and Purification of Versicolactone B

The following is a generalized workflow for the isolation of **Versicolactone B** from a fungal source.





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Caption: Workflow for the isolation and purification of Versicolactone B.



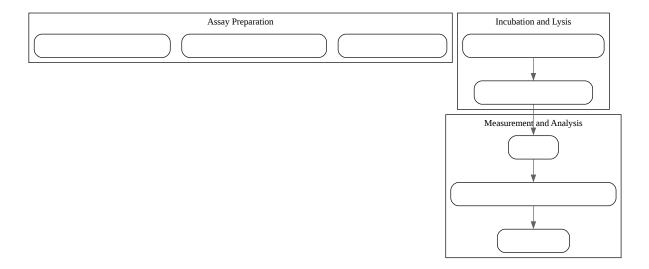
Methodology:

- Fermentation: The endophytic fungus Aspergillus versicolor is cultured on a solid medium (e.g., rice medium) and incubated for a specified period to allow for the production of secondary metabolites.
- Extraction: The fermented material is extracted exhaustively with an organic solvent such as
 ethyl acetate. The solvent is then evaporated under reduced pressure to yield a crude
 extract.
- Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate its components. This typically involves:
 - Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate) to separate fractions based on polarity.
 - Sephadex LH-20 Column Chromatography: Fractions containing compounds of interest are further purified on a Sephadex LH-20 column using a solvent such as methanol to remove pigments and other impurities.
 - Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC with a suitable column (e.g., C18) and mobile phase.
- Structure Elucidation: The purified compound is identified as **Versicolactone B** through spectroscopic analysis, including 1D and 2D NMR and mass spectrometry, and by comparison of the data with published values.

Anti-Complement Activity Assay (Hemolytic Assay)

The anti-complement activity of **Versicolactone B** is typically evaluated using a hemolytic assay, which measures the ability of the compound to inhibit the lysis of red blood cells by the complement system.





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Caption: Workflow for the anti-complement hemolytic assay.

Methodology:

- Preparation of Reagents:
 - Sheep red blood cells (SRBCs) are sensitized by incubation with an anti-SRBC antibody.
 - Normal human serum is used as the source of the complement system.
 - Versicolactone B is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.



· Assay Procedure:

- The sensitized SRBCs, normal human serum, and different concentrations of Versicolactone B are incubated together in a microplate.
- Positive (no inhibitor) and negative (heat-inactivated serum) controls are included.
- Measurement of Hemolysis:
 - After incubation, the plate is centrifuged to pellet the intact cells.
 - The amount of hemoglobin released into the supernatant, which is proportional to the extent of cell lysis, is measured by reading the absorbance at 541 nm.

Data Analysis:

- The percentage of hemolysis inhibition is calculated for each concentration of
 Versicolactone B relative to the positive control.
- The IC₅₀ value (the concentration that causes 50% inhibition of hemolysis) is then determined.

Antiviral Assay (Anti-TMV Activity)

The anti-tobacco mosaic virus (TMV) activity of **Versicolactone B** can be assessed using a local lesion assay on a susceptible host plant.

Methodology:

- Virus Inoculation: The leaves of a susceptible plant (e.g., Nicotiana glutinosa) are mechanically inoculated with a suspension of TMV.
- Treatment: Immediately after inoculation, the leaves are treated with solutions of
 Versicolactone B at different concentrations. A positive control (e.g., a known antiviral agent
 like Ningnanmycin) and a negative control (solvent only) are also included.
- Incubation: The plants are kept in a controlled environment (e.g., greenhouse) for a few days to allow for the development of local lesions.

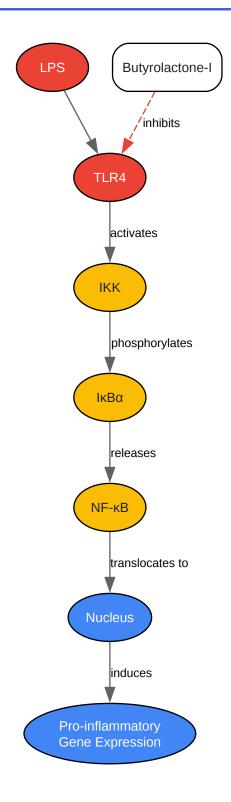


- Data Collection and Analysis: The number of local lesions on each leaf is counted. The inhibition rate of Versicolactone B is calculated using the formula:
 - Inhibition Rate (%) = [(Number of lesions in control group Number of lesions in treated group) / Number of lesions in control group] x 100

Signaling Pathways

While the specific signaling pathways modulated by **Versicolactone B** have not been extensively elucidated, studies on related butyrolactones, such as Butyrolactone-I, have provided some insights into the potential mechanisms of action for this class of compounds. For instance, Butyrolactone-I has been shown to alleviate inflammatory responses by inhibiting the TLR4/NF-kB and MAPK signaling pathways.





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Caption: Postulated inhibitory effect of related butyrolactones on the TLR4/NF-кВ signaling pathway.



It is important to note that this pathway is for a related compound, and further research is needed to confirm if **Versicolactone B** acts through a similar mechanism.

Conclusion

Versicolactone B is a promising natural product with demonstrated anti-complement and antiviral activities. This technical guide has summarized its known physical and chemical properties and provided an overview of the experimental protocols used for its study. Further research is warranted to fully elucidate its pharmacological potential, including the determination of its precise mechanism of action and the exploration of its efficacy in in vivo models. The information presented herein serves as a foundation for future investigations into this intriguing sesquiterpene lactone.

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- 1. Antiviral butyrolactones from the endophytic fungus Aspergillus versicolor PubMed [pubmed.ncbi.nlm.nih.gov]
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